molecular formula C8H7BO3S B14863313 5-(2-Thienyl)-2-furylboronic acid

5-(2-Thienyl)-2-furylboronic acid

Cat. No.: B14863313
M. Wt: 194.02 g/mol
InChI Key: SLFJJOGORBYJCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Thienyl)-2-furylboronic acid is an organoboron compound that features both thiophene and furan rings. These heterocyclic structures are known for their unique electronic properties, making this compound valuable in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Thienyl)-2-furylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and is widely used in organic chemistry. The process generally involves the reaction of a halogenated thiophene with a boronic acid derivative under palladium catalysis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Thienyl)-2-furylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

    Substitution: The boronic acid group can be substituted with other functional groups through reactions such as halogenation or alkylation.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

Scientific Research Applications

5-(2-Thienyl)-2-furylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Thienyl)-2-furylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The compound’s heterocyclic rings also contribute to its electronic properties, allowing it to participate in various chemical reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both thiophene and furan rings, which provide distinct electronic properties. This dual heterocyclic structure enhances its reactivity and makes it a versatile building block in organic synthesis.

Properties

Molecular Formula

C8H7BO3S

Molecular Weight

194.02 g/mol

IUPAC Name

(5-thiophen-2-ylfuran-2-yl)boronic acid

InChI

InChI=1S/C8H7BO3S/c10-9(11)8-4-3-6(12-8)7-2-1-5-13-7/h1-5,10-11H

InChI Key

SLFJJOGORBYJCO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(O1)C2=CC=CS2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.